Cas no 530-14-3 (Picein)
Picein structure
Product Name:Picein
CAS-Nr.:530-14-3
MF:C14H18O7
MW:298.288525104523
MDL:MFCD00016916
CID:372924
PubChem ID:329765540
Update Time:2025-04-19
Picein Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethanone, 1-[4-(b-D-glucopyranosyloxy)phenyl]-
- 4-Acetylphenyl β-D-Glucopyranoside
- 4-ACETYLPHENYL ß-D-GLUCOPYRANOSIDE
- Picein
- PICEIN (RG)
- 1-[4-(β-D-Glucopyranosyloxy)phenyl]ethan-1-one
- L-PICEIN
- 4′-(β-D-Glucopyranosyloxy)acetophenone
- p-Hydroxyacetophenone glucoside
- Ameliaroside
- Piceoside
- Salicinerein
- Salinigrin
- 2H3ACT49CQ
- 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]ethanone
- 4-ACETYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
- PICEIN [MI]
- 1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)phenyl)ethanone
- DTXSID201031535
- CHEBI:8199
- p-Hydroxyacetophenone-D-glucoside
- GOZCEKPKECLKNO-RKQHYHRCSA-N
- EINECS 208-473-7
- Ethanone, 1-[4-(.beta.-D-glucopyranosyloxy)phenyl]-
- NCGC00247461-02
- FS-6834
- CS-0148944
- 4-Acetylphenyl-b-D-glucopyranoside
- 1-[4-(beta-D-Glucopyranosyloxy)phenyl]ethanone
- 4-ACETYLPHENYL BETA-D-GLUCOPYRANOSIDE
- 1-(4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)ethan-1-one
- 1-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]ethanone
- SMR001397077
- 1194723-63-1
- A829354
- p-Acetylphenyl-.beta.-D-glucoside
- 4-Acetylphenyl beta -D-Glucopyranoside
- 1192351-89-5
- 1-(4-(beta-D-Glucopyranosyloxy)phenyl)ethan-1-one
- Piccin
- MFCD00016916
- NS00042936
- 530-14-3
- SCHEMBL467772
- HY-N8698
- 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
- 4-Acetylphenyl ?-D-Glucopyranoside
- UNII-2H3ACT49CQ
- Q7190609
- ETHANONE, 1-(4-(.BETA.-D-GLUCOPYRANOSYLOXY)PHENYL)-
- CHEMBL1512620
- 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
- AKOS027446727
- NCGC00247461-01
- Picein, analytical standard
- MLS002472970
- HMS2192O04
- W-203003
- 4-Hydroxyacetophenone 4-glucoside
- p-Hydroxyacetophenone D-glucoside
- 1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxyphenyl)ethanone
- 4-Acetylphenyl b-D-Glucopyranoside
- p-Acetylphenyl-beta-D-glucoside
- 1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)ethanone
- Ethanone, 1-(4-(beta-D-glucopyranosyloxy)phenyl)-
- G77433
- beta-Glucopyrane-4-oxyacetophenone
-
- MDL: MFCD00016916
- Inchi: 1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
- InChI-Schlüssel: GOZCEKPKECLKNO-RKQHYHRCSA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(C(C)=O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 298.10500
- Monoisotopenmasse: 298.10525291g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 4
- Komplexität: 353
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topologische Polaroberfläche: 116Ų
Experimentelle Eigenschaften
- Dichte: 1.3141 (rough estimate)
- Schmelzpunkt: 195°C
- Siedepunkt: 399.71°C (rough estimate)
- Brechungsindex: 1.6380 (estimate)
- PSA: 116.45000
- LogP: -0.93210
- Spezifische Rotation: D23 -88° (c = 1)
Picein Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S22
- Sicherheitsbegriff:S22-S24/25
Picein Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89883-20MG |
Picein |
530-14-3 | 20mg |
¥4721.15 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74192-10MG |
Picein |
530-14-3 | 10mg |
¥4438.92 | 2023-04-25 | ||
| abcr | AB167836-100 mg |
L-Picein, 90%; . |
530-14-3 | 90% | 100 mg |
€238.50 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4782-1 mg |
Picein |
530-14-3 | 1mg |
¥1445.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A46460-10mg |
4-Acetylphenyl β-D-Glucopyranoside |
530-14-3 | ,HPLC≥90% | 10mg |
¥1728.0 | 2023-09-08 | |
| TRC | A187390-10mg |
4-Acetylphenyl b-D-Glucopyranoside |
530-14-3 | 10mg |
$ 97.00 | 2023-09-09 | ||
| TRC | A187390-25mg |
4-Acetylphenyl b-D-Glucopyranoside |
530-14-3 | 25mg |
$ 164.00 | 2023-04-19 | ||
| TRC | A187390-50mg |
4-Acetylphenyl b-D-Glucopyranoside |
530-14-3 | 50mg |
$ 218.00 | 2023-09-09 | ||
| TRC | A187390-250mg |
4-Acetylphenyl b-D-Glucopyranoside |
530-14-3 | 250mg |
$ 951.00 | 2023-04-19 | ||
| TRC | A187390-500mg |
4-Acetylphenyl b-D-Glucopyranoside |
530-14-3 | 500mg |
$ 1629.00 | 2023-04-19 |
Picein Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:530-14-3)Picein
Bestellnummer:A829354
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 15:11
Preis ($):891.0
Email:sales@amadischem.com
Picein Verwandte Literatur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
530-14-3 (Picein) Verwandte Produkte
- 26993-16-8(4-Formylphenyl b-D-Glucopyranoside)
- 25876-45-3(4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside)
- 80154-34-3(Helicid)
- 72520-92-4(Paeonolide)
- 531-28-2(Androsin)
- 26089-54-3(2-acetyl-3,5-dihydroxyphenyl beta-D-glucopyranoside)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten